molecular formula C17H10BrClN2O4 B5065518 N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide

N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide

Cat. No. B5065518
M. Wt: 421.6 g/mol
InChI Key: BTTXLFIFBRDJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It is a potent and specific drug that has been used in various scientific research applications. The synthesis method of BAY 73-6691 is complex, and it requires several steps to produce the final product.

Mechanism of Action

N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting sGC, N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 reduces the levels of cGMP, which has various physiological effects, including vasodilation, platelet inhibition, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 has various biochemical and physiological effects, including the inhibition of platelet aggregation, vasodilation, and anti-inflammatory effects. It has also been shown to reduce blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 is a potent and specific inhibitor of sGC, which makes it an ideal tool for investigating the sGC signaling pathway. However, it has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental conditions.

Future Directions

There are several future directions for the use of N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 in scientific research. One potential area of investigation is the role of sGC in the pathogenesis of various diseases, including cancer, pulmonary hypertension, and neurodegenerative diseases. Another potential area of investigation is the development of more potent and selective sGC inhibitors, which could have therapeutic potential for the treatment of various diseases. Additionally, the use of N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 in combination with other drugs could provide new insights into the sGC signaling pathway and its role in disease pathogenesis.

Synthesis Methods

The synthesis of N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 involves several steps, including the reaction of 4-bromo-2-chloroaniline with 3-nitrobenzaldehyde to produce 4-bromo-2-chloro-5-nitrobenzaldehyde. This intermediate is then reacted with furfurylamine to produce N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide. The final product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 has been used in various scientific research applications, including the study of the sGC signaling pathway. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP), which is a key mediator of the sGC signaling pathway. N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 has also been used to investigate the role of sGC in cardiovascular diseases, such as hypertension and heart failure.

properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClN2O4/c18-11-4-5-14(13(19)9-11)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTXLFIFBRDJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.